N-(4-hydroxy-2-methylquinolin-6-yl)acetamide

描述

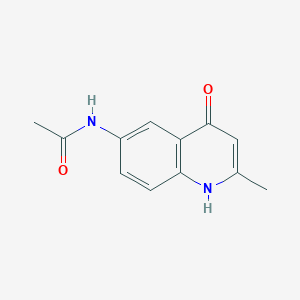

N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide (C₁₂H₁₂N₂O₂) is a quinoline derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and an acetamide moiety at position 6 of the quinoline ring (Figure 1). Quinoline derivatives are renowned for their broad-spectrum biological activities, including antimicrobial, antiviral, and antitumor properties . This compound is synthesized via reactions starting from 6-amino-2-methylquinolin-4-ol, as demonstrated in the heterocyclization with bromoacetophenone or ethyl bromoacetate .

属性

IUPAC Name |

N-(2-methyl-4-oxo-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-5-12(16)10-6-9(14-8(2)15)3-4-11(10)13-7/h3-6H,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGXYDNOMOPBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220004 | |

| Record name | N-(1,4-Dihydro-2-methyl-4-oxo-6-quinolinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501653-43-6, 1140-81-4 | |

| Record name | N-(1,4-Dihydro-2-methyl-4-oxo-6-quinolinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501653-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,4-Dihydro-2-methyl-4-oxo-6-quinolinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-HYDROXY-2-METHYL-6-QUINOLINYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

High-Temperature Thermal Cyclization in Diphenylether

A direct synthesis route involves thermal cyclization of a precursor in diphenylether at 245–260°C, yielding the target compound with an 88% efficiency. The reaction proceeds via intramolecular cyclodehydration, where diphenylether acts as both solvent and heat-transfer medium. Key advantages include minimal purification requirements and high atom economy.

Table 1: Reaction Conditions for Thermal Cyclization

| Parameter | Specification |

|---|---|

| Solvent | Diphenylether |

| Temperature | 245–260°C |

| Reaction Time | Not specified |

| Yield | 88% |

| Byproducts | Trace aromatic hydrocarbons |

This method avoids multi-step functionalization but requires specialized equipment for high-temperature operations.

Conrad–Limpach Cyclocondensation

The Conrad–Limpach reaction enables quinoline core formation via cyclocondensation of an aniline derivative (e.g., 6-acetamido-2-methylaniline) with β-keto esters. The process involves:

-

Enamine Formation : Reacting aniline with diethyl 1,3-acetonedicarboxylate in ethanol under reflux.

-

Cyclization : Acid-catalyzed intramolecular cyclization to form the 4-hydroxyquinoline scaffold.

Table 2: Optimization of Conrad–Limpach Parameters

| Variable | Optimal Range |

|---|---|

| Solvent | Ethanol |

| Catalyst | HCl (2 M) |

| Temperature | 78–100°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 70–75% (estimated) |

This route allows modular substitution but necessitates post-synthesis acetylation if the aniline precursor lacks the acetamide group.

Functionalization of 6-Aminoquinoline Precursors

Late-stage acetylation of 6-amino-2-methylquinolin-4-ol provides an alternative pathway:

-

Acetylation : Treating the amine with acetic anhydride in tetrahydrofuran (THF) at 20–30°C.

-

Purification : Recrystallization from ethanol/water mixtures.

Key Considerations :

-

Stoichiometry : A 1.1:1 molar ratio of acetic anhydride to amine prevents over-acylation.

Reaction Conditions and Optimization

Solvent Systems

Temperature and Time

-

Thermal Cyclization : >240°C ensures complete ring closure but risks decomposition.

-

Acetylation : Ambient temperatures (20–30°C) suffice for quantitative yields.

Catalytic and Industrial-Scale Considerations

Continuous Flow Reactors

Industrial adaptations may utilize continuous flow systems to:

-

Improve heat transfer in high-temperature cyclization.

Comparative Analysis of Methods

Table 3: Method Comparison

化学反应分析

Types of Reactions

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as zinc in acetic acid or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline-2,4-dione derivatives, hydroquinoline derivatives, and various substituted quinoline compounds .

科学研究应用

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide has several scientific research applications:

作用机制

The mechanism of action of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV . In anticancer research, it may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death .

相似化合物的比较

Comparison with Structurally Similar Compounds

Quinoline-Based Acetamide Derivatives

N-(2-Hydroxy-4-methylquinolin-6-yl)acetamide

- Structure : Differs from the target compound in the position of the hydroxyl group (position 2 instead of 4) .

- Impact : The altered hydroxyl position may reduce hydrogen-bonding capacity at position 4, a critical site for interactions in some biological targets. Pharmacokinetic properties, such as metabolic stability, could also vary due to steric and electronic effects.

N-(4-Methoxy-2-methylquinolin-6-yl)acetamide

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide

- Structure: Features a tetrahydroquinoline core with a chloro substituent and a methylene-linked acetamide .

- Impact: The chloro group enhances electrophilicity, which may improve reactivity in covalent binding mechanisms.

Heterocyclic Acetamides Beyond Quinoline

N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

- Structure : Contains a thiazole ring linked to a substituted phenyl group .

- Impact: The thiazole moiety introduces additional hydrogen-bonding and dipole interactions, making it a potent COX/LOX inhibitor. The absence of a quinoline ring shifts the pharmacokinetic profile, favoring different target enzymes.

N-(4-Amino-5-cyano-6-ethoxy-2-pyridinyl)acetamide

- Structure: Pyridine core with amino, cyano, and ethoxy substituents .

- Ethoxy groups improve lipophilicity but may reduce metabolic stability.

Antimicrobial and Antitumor Activity

- Comparison: Methoxy Analogs: Reduced polarity may lower antibacterial efficacy but improve CNS penetration for neuro-targeted therapies .

生物活性

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit notable antimicrobial properties against various bacterial strains. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process that is crucial for eliminating cancerous cells. The compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Case Studies and Research Findings

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HL-60 (human leukemia), Hep3B (hepatocellular carcinoma), and COLO 205 (colorectal cancer). The compound showed IC50 values below 1 μM against these cell lines, indicating potent antiproliferative activity without significant toxicity to normal human cells .

- Mechanistic Insights : Further investigations revealed that the compound disrupts microtubule assembly, leading to G2/M phase arrest in the cell cycle and subsequent induction of apoptosis via intrinsic and extrinsic signaling pathways. This mechanism involves the activation of caspases and modulation of apoptosis-related proteins such as Bcl-xL and PARP .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar quinoline derivatives can be beneficial:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-(2-methyl-4-oxo-1H-quinolin-6-yl)acetamide | Contains a ketone functional group | Different oxidation state affecting reactivity |

| 6-Acetamido-4-hydroxyquinoline | Lacks methyl substitution at position 2 | Variation in substituents alters biological activity |

| 4-Hydroxyquinoline | Does not contain an acetamido group | Simpler structure may lead to different properties |

The distinct functional groups and substitution pattern in this compound contribute significantly to its unique biological activities compared to these similar compounds.

常见问题

Basic: What are the standard synthetic routes for N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, and how are intermediates characterized?

Answer:

The compound is synthesized via functionalization of 6-amino-2-methylquinolin-4-ol (1) as a precursor. Key reactions include:

- Schiff base formation : Reacting with salicylaldehyde in ethanol under reflux to yield 6-[(2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol (2).

- Thiourea derivatives : Treatment with phenyl isothiocyanate or ammonium thiocyanate to form N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea (4) or N-(4-hydroxy-2-methylquinolin-6-yl)thiourea (5).

- Heterocyclization : Using bromoacetophenone or ethyl bromoacetate to generate thiazole derivatives (6, 7).

Characterization : - Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., quinoline ring protons at δ 7.5–8.5 ppm, thiourea NH at δ 9–10 ppm).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ for compound 4 at m/z 352).

- Elemental analysis : Confirming C, H, N, S content .

Basic: How is the purity and stability of this compound assessed during synthesis?

Answer:

- Chromatographic methods : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.

- Thermal stability : TGA/DSC to monitor decomposition temperatures (e.g., stability up to 200°C).

- Storage conditions : Lyophilized samples stored at -20°C in inert atmospheres to prevent oxidation of the hydroxyl group .

Advanced: How can reaction yields for thiourea derivatives (e.g., compound 5) be optimized, and what factors contribute to variability?

Answer:

Yields for thiourea synthesis (e.g., compound 5) depend on:

- Reagent stoichiometry : Excess ammonium thiocyanate (1.5 eq) improves conversion rates.

- Reaction time/temperature : Prolonged heating (5–6 h at 150°C) in aqueous HCl enhances cyclization.

- Byproduct mitigation : Neutralizing residual HCl with sodium acetate post-reaction reduces hydrolysis.

Reported yields range from 65–85%, with variability attributed to moisture sensitivity of intermediates .

Advanced: What strategies resolve contradictions in reported bioactivity data for quinoline-based acetamides?

Answer:

Discrepancies in antimicrobial or anticancer activity arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity) across labs.

- Structural analogs : Compare substituent effects (e.g., 4-hydroxy vs. 4-methoxy groups on quinoline).

- Solubility factors : Use DMSO/water co-solvents to ensure compound dissolution in biological assays.

For example, N-(4-methoxyphenyl)acetamide derivatives show higher antifungal activity than hydroxylated analogs due to enhanced membrane permeability .

Advanced: How do computational methods (e.g., molecular docking) guide the design of this compound derivatives for anticancer targets?

Answer:

- Target selection : Prioritize kinases (e.g., EGFR) or DNA topoisomerases based on quinoline’s planar structure.

- Docking workflows : Use AutoDock Vina to simulate binding of compound 7 (thiazole derivative) to EGFR (PDB: 1M17). Key interactions:

- Hydrogen bonding between 4-hydroxy group and Thr766.

- π-π stacking of quinoline with Phe723.

- Validation : Correlate docking scores (ΔG ≤ -8 kcal/mol) with in vitro IC50 values (e.g., <10 µM) .

Advanced: What spectroscopic techniques differentiate regioisomers in quinoline-acetamide derivatives?

Answer:

- ¹³C NMR : Carbon chemical shifts distinguish substitution patterns. For example:

- C-6 acetamide carbonyl at δ 168–170 ppm.

- C-4 hydroxylation shifts adjacent carbons (C-3/C-5) upfield by 2–3 ppm.

- 2D NMR : HSQC and HMBC confirm connectivity (e.g., acetamide NH coupling to C-6).

- IR spectroscopy : Amide I band (1650–1680 cm⁻¹) vs. hydroxyl stretches (3200–3400 cm⁻¹) .

Basic: What are the documented biological activities of this compound derivatives?

Answer:

- Antimicrobial : Thiazolidin-4-one derivatives (compound 6) inhibit S. aureus (MIC = 32 µg/mL).

- Anticancer : Thiazole-quinoline hybrids (compound 7) show cytotoxicity against MCF-7 (IC50 = 12 µM).

- Antioxidant : Free radical scavenging (IC50 = 45 µM in DPPH assay) via hydroxyl group redox activity .

Advanced: How does the choice of solvent impact the synthesis of Schiff base derivatives (e.g., compound 2)?

Answer:

- Polar protic solvents (ethanol) : Favor imine formation via dehydration (yield: 75–80%).

- Aprotic solvents (DMF) : Risk side reactions (e.g., acetylation of hydroxyl groups).

- Additives : Molecular sieves (3Å) absorb H2O, shifting equilibrium toward product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。